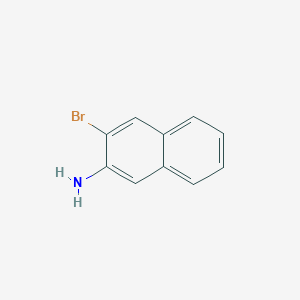

3-Bromonaphthalen-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDCYZRDFRTBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068928 | |

| Record name | 2-Naphthalenamine, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54245-33-9 | |

| Record name | 3-Bromo-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54245-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenamine, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054245339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-2-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97229 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenamine, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenamine, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromonaphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHALENAMINE, 3-BROMO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZOU7AC2RBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Bromonaphthalen 2 Amine and Its Precursors/derivatives

Established Synthetic Pathways for Bromonaphthalenamines

Established methods for the synthesis of bromonaphthalenamines primarily rely on classical organic reactions, including the transformation of naphthols to naphthylamines and direct halogenation of naphthalenamine systems.

Naphthol-to-Naphthylamine Transformations (e.g., Bucherer Reaction Analogues)

The Bucherer reaction and its analogues represent a cornerstone in the synthesis of naphthylamines from naphthols. wikipedia.orgresearchgate.net This reaction involves the reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849) or an amine. wikipedia.orgresearchgate.net The reaction is particularly useful for producing dye intermediates and other substituted naphthalenes. wikipedia.orgresearchgate.net

The mechanism of the Bucherer reaction begins with the protonation of the naphthol at a carbon atom with high electron density, leading to the formation of resonance-stabilized adducts. wikipedia.org A bisulfite anion then adds to the naphthalene (B1677914) system, followed by nucleophilic attack by an amine and subsequent dehydration. wikipedia.org Finally, the elimination of sodium bisulfite yields the corresponding naphthylamine. wikipedia.org This process is reversible. wikipedia.org

For instance, 2-naphthylamine (B18577) can be prepared by heating 2-naphthol (B1666908) with ammonium (B1175870) zinc chloride at 200-210 °C. t3db.ca Another approach involves heating 2-naphthol with ammonium acetate (B1210297) at 270-280 °C to form the acetyl derivative of 2-aminonaphthalene. t3db.ca Microwave irradiation has also been employed to facilitate the Bucherer reaction, significantly reducing reaction times. researchgate.net A study demonstrated the synthesis of various aminonaphthalene derivatives in good yields using microwave irradiation in a closed vessel, with optimal conditions being 30 minutes at 150 watts. researchgate.net

A specific example is the one-pot synthesis of 7-N,N-dimethylamino-2-naphthol from 2,7-dihydroxynaphthalene, which showcases the selectivity of the Bucherer reaction. asianpubs.org The synthesis of 2-amino-6-bromonaphthalenes has been achieved through the condensation of secondary amines with the corresponding 2-naphthol under Bucherer conditions, highlighting the utility of this reaction for preparing brominated naphthylamine derivatives. acs.org

Halogenation Strategies for Naphthalenamine Systems

Direct halogenation of naphthalenamine systems is another key strategy for synthesizing bromonaphthalenamines. The regioselectivity of the halogenation is highly dependent on the reaction conditions and the nature of the substituents on the naphthalene ring.

Substitution reactions, such as halogenation, on 2-naphthylamine typically occur at the 1-position. chemicalbook.comchemicalbook.com However, if the amino group is protonated, substitution is directed to the 5- and 8-positions. chemicalbook.comchemicalbook.com This directing effect is a crucial consideration in the synthesis of specifically substituted naphthalenamines.

The halogenation of N-acyl derivatives of 2-naphthylamine has been studied to understand the influence of the acyl group on the position of halogenation. For example, the chlorination of 1-bromo-2-acetonaphthalide in chloroform (B151607) solution can yield 1:4-dichloro-2-acetonaphthalide. rsc.org The differences in outcomes between chlorination and bromination of naphthalenamine derivatives highlight the subtle electronic and steric factors that govern these reactions. rsc.org

Regioselective Bromination Approaches

Achieving regioselectivity in the bromination of naphthalene derivatives is critical for the synthesis of specific isomers like 3-Bromonaphthalen-2-amine. Various reagents and catalysts have been explored to control the position of bromination.

N-Bromosuccinimide (NBS) is a popular and effective brominating agent that can be used for both α-bromination of ketones and nuclear bromination of aromatic rings, with the outcome often directed by the substrate and catalyst. nih.gov For instance, the use of active aluminum oxide as a catalyst with NBS can lead to either α-monobrominated products or mononuclear brominated products with high yields and regioselectivity. nih.gov

The bromination of naphthalene itself with molecular bromine can lead to a mixture of products. For example, the reaction with three mole equivalents of bromine at room temperature yields 1,4,6-tribromonaphthalene as the major product. cardiff.ac.uk Using a KSF clay catalyst can direct the bromination to produce 1,2,4,6-tetrabromonaphthalene. cardiff.ac.uk Selective debromination of such polybrominated naphthalenes can then provide access to specific dibromonaphthalene isomers. cardiff.ac.uk

Advanced Synthetic Approaches to Functionalized this compound Analogues

Modern synthetic chemistry offers powerful tools for the construction of complex molecules, including functionalized derivatives of this compound. Transition metal-catalyzed reactions are at the forefront of these advanced methodologies.

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are particularly versatile for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted aromatic compounds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used to create carbon-carbon bonds for producing conjugated systems such as biaryls. libretexts.orgbeilstein-journals.org

The catalytic cycle generally involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent in the presence of a base, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligand, base, and solvent is crucial for the success and efficiency of the reaction. libretexts.org

In the context of this compound derivatives, the Suzuki-Miyaura coupling can be employed to introduce a wide range of substituents at the 3-position. For example, a bromonaphthalene derivative can be coupled with a boronic acid in the presence of a palladium catalyst to generate a biaryl compound. beilstein-journals.org This strategy has been used to synthesize complex polycyclic structures. beilstein-journals.org

The development of enantioselective Suzuki-Miyaura couplings has further expanded the utility of this reaction, allowing for the synthesis of axially chiral biaryls. acs.orgrsc.org For instance, chiral heterocyclic biaryls have been prepared with high enantioselectivity using a chiral-bridged biphenyl (B1667301) monophosphine ligand. rsc.org This approach could potentially be adapted for the asymmetric synthesis of 3-aryl-naphthalen-2-amine derivatives.

Recent advancements have also focused on the Suzuki-Miyaura cross-coupling of alkyl amine-boranes, providing a novel route to construct C(sp³)–C(sp²) bonds. acs.org This method has shown broad functional group compatibility and could be applied to synthesize derivatives of this compound with alkyl substituents. acs.org

Sonogashira Coupling for Alkynylnaphthalene Derivatives

The Sonogashira coupling is a widely used reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org This methodology has been successfully applied to the synthesis of various alkynylnaphthalene derivatives.

For instance, the coupling of bromonaphthalene derivatives with terminal alkynes like 2-methyl-3-butyn-2-ol (B105114) can be achieved using a palladium acetate and triphenylphosphine (B44618) catalytic system. beilstein-journals.org A three-step synthesis starting from 1-amino-2-bromonaphthalene involves N-methylation, followed by a Sonogashira coupling with trimethylsilylacetylene, and subsequent desilylation to yield 2-ethynyl-N-methylnaphthalen-1-amine. chim.it

Detailed research has demonstrated the synthesis of 1-(1-amino-4-nitronaphthalen-2-yl)alka-1,3-diynes through a one-pot reaction of 2-iodo-4-nitronaphthalen-1-amine with 1-arylalka-1,3-diynes under mild conditions. chim.it Another application includes the coupling of 1-amino-2-bromoanthraquinones with terminal arylacetylenes, which produces 1-amino-2-alkynylanthraquinones in good yields (64-92%). chim.it

Table 1: Examples of Sonogashira Coupling Reactions for Alkynylnaphthalene Derivatives

| Starting Material | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 2-Iodo-4-nitronaphthalen-1-amine | 1-Arylalka-1,3-diynes | Not specified | 1-(1-Amino-4-nitronaphthalen-2-yl)alka-1,3-diynes | Not specified | chim.it |

| 1-Amino-2-bromoanthraquinone | Terminal arylacetylenes | Not specified | 1-Amino-2-alkynylanthraquinones | 64-92 | chim.it |

| 2-Bromo-N-methylnaphthalen-1-amine | Trimethylsilylacetylene | Pd/Cu | N-Methyl-2-(trimethylsilylethynyl)naphthalen-1-amine | Not specified | chim.it |

| Ethyl (2-bromonaphthalen-1-yl)carbamate | Various terminal alkynes | Not specified | Ethyl (2-alkynylnaphthalen-1-yl)carbamates | Not specified | chim.it |

Palladium-Catalyzed C-H Functionalization Strategies

Palladium-catalyzed C-H functionalization has become a significant strategy for the direct modification of arenes, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. snnu.edu.cn These reactions enable the direct introduction of various functional groups at specific positions on the naphthalene ring.

A notable application is the picolinamide-directed C-H thiolation of naphthylamine derivatives. This palladium-catalyzed reaction with diaryl disulfides proceeds via a 5-membered palladacycle intermediate, leading to the exclusive formation of 8-sulfenyl-1-naphthylamines. nih.govacs.org A similar direct selenation with diaryl diselenides also achieves perfect site-selectivity. nih.govacs.org

Furthermore, palladium catalysis can be employed for the regioselective halogenation of 1-naphthaldehydes. The reaction shows C8-regioselectivity without an additive, but the formation of an aromatic imine intermediate can switch the reactivity to the C2-position. researchgate.net Silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives using picolinamide (B142947) as a directing group provides another route to functionalized naphthalenes. researchgate.net

Table 2: Palladium-Catalyzed C-H Functionalization of Naphthylamine Derivatives

| Naphthylamine Derivative | Reagent | Catalyst/Directing Group | Product | Selectivity | Reference |

| Naphthylamine derivatives | Diaryl disulfides | Palladium/Picolinamide | 8-Sulfenyl-1-naphthylamines | peri-selective | nih.govacs.org |

| Naphthylamine derivatives | Diaryl diselenides | Palladium/Picolinamide | 8-Selenyl-1-naphthylamines | peri-selective | nih.govacs.org |

| 1-Naphthaldehydes | Brominating/Chlorinating agents | Palladium | C8- or C2-halogenated naphthaldehydes | Regioselective | researchgate.net |

| 1-Naphthylamine derivatives | Azodicarboxylates | Silver(I)/Picolinamide | 4-Aminated 1-naphthylamine derivatives | C4-selective | researchgate.net |

Multicomponent Reaction Sequences Incorporating this compound Precursors

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. researchgate.net These reactions are advantageous for their atom economy, step economy, and ability to generate diverse molecular scaffolds. researchgate.net

A key application involving precursors to this compound is the synthesis of indole (B1671886) derivatives. A three-component reaction can be initiated with a Sonogashira coupling of an o-haloaniline with a terminal alkyne, followed by the cyclization of the resulting 2-alkynylaniline. beilstein-journals.org For instance, N,N-dimethyl-2-iodoanilines, terminal alkynes, and aryl iodides can react under microwave irradiation in a palladium-catalyzed process to yield 2,3-disubstituted indoles. beilstein-journals.org

Another example involves the in-situ generation of ynones via the Sonogashira cross-coupling of acid chlorides with N-Boc-protected propargylamine. These intermediates then undergo an addition-intramolecular cyclocondensation to form 2-substituted N-Boc-4-iodopyrroles. beilstein-journals.org The synthesis of 4-(3-(phenylethynyl)naphthalen-2-yl)morpholine has also been achieved through a similar multicomponent approach starting from 3-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate. chim.it

Heterocyclization Reactions Involving Brominated Naphthylamine Intermediates

Brominated naphthylamine intermediates are versatile building blocks for the synthesis of a wide range of heterocyclic compounds. The presence of the amino and bromo groups allows for various cyclization strategies, leading to the formation of fused heterocyclic systems.

Formation of Amino-Substituted Heterocycles

The introduction of an exocyclic amino group can activate heteroaromatic compounds for asymmetric electrophilic functionalization, providing a pathway to chiral nitrogen heterocycles. rsc.org This amino group can also act as a nucleophile in tandem reactions, such as [3+2] and [3+3] cycloadditions, to produce highly functionalized chiral nitrogen-containing rings. rsc.org

For example, the reaction of bromonitroalkenes with electron-rich arenes like naphthylamines can proceed via a Michael addition. rsc.org Furthermore, iridium-catalyzed N-heterocyclization of naphthylamines with diols offers a direct route to benzoquinolines and benzoindoles. researchgate.netnih.govacs.org Specifically, the reaction of 1-naphthylamine with 1,3-propanediol, catalyzed by IrCl₃ and BINAP, yields 7,8-benzoquinoline. researchgate.netnih.govacs.org

Indole and Benzo[g]indole Annulation Strategies

Brominated naphthylamines are key precursors for the synthesis of indole and benzo[g]indole scaffolds. A common strategy involves the palladium-catalyzed reaction of a carbamate-protected bromonaphthylamine, such as ethyl (3-bromonaphthalen-2-yl)carbamate, with an alkyne, followed by cyclization. chim.it

The cyclization of ethyl (2-alkynylnaphthalen-1-yl)carbamates to 1H-benzo[g]indoles can be induced by heating with sodium ethoxide. chim.it This process involves a nucleophilic 5-endo-dig cyclization of the intermediate N-anion. chim.it Similarly, ethyl (3-bromonaphthalen-2-yl)carbamate can be converted to 1H-benzo[f]indole. chim.it Another approach involves the reaction of 2-(phenylethynyl)naphthalen-1-amine with propiophenone (B1677668) in the presence of copper acetate, which proceeds through a cascade of dehydrogenation, aza-Michael reaction, and intramolecular hydroamination to form a benzo[g]indole derivative. chim.it

Table 3: Synthesis of Benzoindoles from Brominated Naphthylamine Precursors

| Starting Material | Reagent | Catalyst/Promoter | Product | Reference |

| Ethyl (2-alkynylnaphthalen-1-yl)carbamates | - | Sodium ethoxide | 1H-Benzo[g]indoles | chim.it |

| Ethyl (3-bromonaphthalen-2-yl)carbamate | Terminal alkyne | Palladium, then base | 1H-Benzo[f]indole | chim.it |

| 2-(Phenylethynyl)naphthalen-1-amine | Propiophenone | Copper acetate, 4-OH-TEMPO, 2,2'-bipyridine | Benzo[g]indole derivative | chim.it |

Synthesis of Isoxazole (B147169) and Pyrazole (B372694) Derivatives

Brominated naphthylamine precursors can be elaborated into diketones, which then serve as key intermediates for the synthesis of isoxazole and pyrazole derivatives through classical heterocyclization reactions with bidentate nucleophilic reagents. nih.gov

For example, a 1,3-diketone derived from a naphthalenamine precursor can react regioselectively with hydroxylamine (B1172632) hydrochloride in boiling ethanol (B145695) to yield a single isoxazole product. nih.gov The structure of such isoxazoles can be unequivocally confirmed by single-crystal X-ray analysis. nih.gov Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole derivatives. In some cases, dihydroisoxazole (B8533529) intermediates can be isolated and subsequently dehydrated to the corresponding isoxazoles. nih.gov The synthesis of pyrazole derivatives often involves the reaction of chalcones with hydrazine hydrate in a refluxing ethanolic medium under alkaline conditions. ajrconline.org

Table 4: Synthesis of Isoxazole and Pyrazole Derivatives

| Diketone/Chalcone Precursor | Reagent | Conditions | Product | Reference |

| Naphthalene-derived 1,3-diketone | Hydroxylamine hydrochloride | Boiling EtOH | Naphthyl-substituted isoxazole | nih.gov |

| Naphthalene-derived 1,3-diketone | Hydrazine monohydrate | Not specified | Naphthyl-substituted pyrazole | nih.gov |

| Chalcone | Hydrazine hydrate | Refluxing EtOH, alkali | Pyrazole derivative | ajrconline.org |

Purification and Isolation Techniques in this compound Synthesis

The successful synthesis of this compound and its derivatives relies on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of method is dictated by the physical and chemical properties of the target compound and its impurities. The most common and effective methods employed are chromatographic separations and recrystallization.

Chromatographic Separations (e.g., Column, Thin-Layer Chromatography)

Chromatography is a cornerstone technique for the purification of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. cutm.ac.in For naphthalenamine derivatives, silica (B1680970) gel is a frequently used stationary phase. rsc.orgmdpi.com

Column Chromatography

Column chromatography is a preparative technique used to purify compounds on a larger scale. In the context of bromonaphthalenamine synthesis, silica gel is the most common stationary phase. rsc.org However, the purification of basic organic amines on standard silica gel can be challenging due to the acidic nature of silanol (B1196071) groups on the silica surface. biotage.com This interaction can lead to poor separation, tailing of peaks, and potential degradation or irreversible adsorption of the amine product. biotage.com To mitigate these issues, several strategies can be employed:

Addition of a Base Modifier: Incorporating a small amount of a competing amine, such as triethylamine (B128534) or ammonium hydroxide, into the mobile phase can neutralize the acidic sites on the silica gel, leading to improved separation and recovery of the target amine. biotage.com

Use of Alternative Stationary Phases: Employing stationary phases like basic alumina (B75360) or amine-functionalized silica can provide a more inert surface for the separation of basic compounds. biotage.com

The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve the best separation. For instance, in the purification of related bromonaphthalene derivatives, various solvent systems have been successfully used. A simple flash filtration through a pad of silica gel has been noted as sufficient to separate aminonaphthalene products from more polar starting materials like naphthols. acs.org In one case, a derivative was purified using only hexane as the eluent. rsc.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a crucial analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. acs.orgisca.menih.gov A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of adsorbent, typically silica gel. The plate is then developed in a chamber containing a chosen solvent system. The separation is quantified by the retardation factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. cutm.ac.in

For example, in the separation of a substituted 6-bromo-2-naphthalene-2-amine from its naphthol precursor, a significant Rf difference of 0.35 was observed using a 1:1 cyclohexane:diethyl ether eluent, indicating an effective separation. acs.org

Table 1: Examples of Chromatographic Conditions for Bromonaphthalenamine Derivatives

| Compound | Stationary Phase | Mobile Phase (Eluent) | Purpose | Reference |

| (1-(6-Bromonaphthalen-2-yl)piperidin-4-yl)methanol | Silica Gel | 1:1 Cyclohexane:Diethyl Ether | Separation from starting material | acs.org |

| 2-(benzyloxy)-6-bromonaphthalene | Silica Gel | Not specified, but crude product was purified | Product Purification | rsc.org |

| 3-Bromonaphthalen-2-ol | Silica Gel | Dichloromethane (DCM) | Product Purification | mdpi.com |

| 2-amino-4-(2-bromonaphthalen-6-yl)-6-phenyl-6H-1,3-thiazine | Silica Gel | Benzene-Ethyl Acetate | Product Purification | isca.me |

| General Basic Amines | Silica Gel | Dichloromethane/Methanol with an amine modifier (e.g., triethylamine) | To prevent peak tailing and product loss | biotage.com |

Recrystallization Procedures

Recrystallization is the most important method for purifying solid organic compounds. mnstate.edu The principle relies on the differences in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. mnstate.edumt.com

An ideal recrystallization solvent should meet several criteria:

The compound of interest should be highly soluble at high temperatures but poorly soluble at low temperatures. york.ac.uk

Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration). york.ac.uk

The solvent should be chemically inert, not reacting with the compound. york.ac.uk

The solvent should be volatile enough to be easily removed from the purified crystals. mnstate.edu

Single-Solvent Recrystallization

In this method, the impure solid is dissolved in a minimum amount of a suitable hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals, which are subsequently collected by filtration. For instance, 2-bromo-3-methoxynaphthalene, a related precursor, was successfully purified by recrystallization from hot hexane. mdpi.com

Mixed-Solvent Recrystallization

When a single solvent does not meet the required criteria, a mixed-solvent system is often used. york.ac.uk This involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). mnstate.edu The impure solid is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the solid, and the solution is cooled to induce crystallization. Common solvent pairs include ethanol-water and ethyl acetate-hexane. mnstate.eduyork.ac.uk A process for making heteroaryl amine intermediates mentions recrystallization from an ethanol/water system. google.com

Table 2: Examples of Recrystallization Solvents for Naphthalene Derivatives

| Compound/Intermediate Class | Solvent(s) | Method | Reference |

| 2-Bromo-3-methoxynaphthalene | Hexane | Single-Solvent | mdpi.com |

| Heteroaryl amine intermediate | Ethanol/Water | Mixed-Solvent | google.com |

| 1-(2-bromonaphthalen-6-yl)-3-arylprop-2-en-1-one | Ethanol | Single-Solvent | isca.me |

Reactivity and Reaction Mechanisms of 3 Bromonaphthalen 2 Amine

Nucleophilic Reactivity of the Amino Moiety

The amino group (-NH2) of 3-Bromonaphthalen-2-amine imparts nucleophilic character to the molecule. This reactivity is attributed to the lone pair of electrons on the nitrogen atom, making it susceptible to attack by electrophiles.

The amino group can participate in various reactions, including:

Alkylation: The amino group can be alkylated by reacting with alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile, displacing the halide from the alkyl halide. mnstate.edu The initial reaction forms a secondary amine, which can undergo further alkylation to yield tertiary amines and even quaternary ammonium (B1175870) salts if excess alkyl halide is used. mnstate.edu To favor the formation of the primary amine, a large excess of ammonia (B1221849) or the primary amine itself can be used. savemyexams.com

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. This is a nucleophilic acyl substitution reaction where the amino group attacks the carbonyl carbon of the acylating agent. mnstate.edu

Diazotization: Treatment with nitrous acid (HNO2), typically generated in situ from a nitrite (B80452) salt and a strong acid, converts the primary amino group into a diazonium salt. This diazonium group is an excellent leaving group and can be subsequently replaced by a variety of nucleophiles, providing a versatile method for introducing a wide range of functional groups onto the naphthalene (B1677914) ring.

Bucherer Reaction: The Bucherer reaction and its reverse are important industrial processes for the interconversion of naphthols and naphthylamines. In the context of this compound, this reversible reaction, typically carried out in the presence of an aqueous sulfite (B76179) or bisulfite solution, could be utilized for its synthesis from the corresponding naphthol or for its conversion back to the naphthol. acs.org The mechanism involves the addition of bisulfite to the naphthalene ring, followed by nucleophilic attack of an amine (or ammonia) and subsequent elimination. acs.org

The nucleophilicity of the amino group is influenced by the electronic effects of the substituents on the naphthalene ring. The bromine atom at the 3-position, being electron-withdrawing, can slightly decrease the nucleophilicity of the amino group compared to an unsubstituted naphthalen-2-amine.

Electrophilic Reactivity of the Bromine Atom

The bromine atom at the 3-position of the naphthalene ring is susceptible to replacement by strong nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. However, such reactions typically require harsh conditions or the presence of activating groups.

More commonly, the bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, which are discussed in a subsequent section.

The bromine atom also directs electrophilic aromatic substitution reactions. The amino group is a strong activating group and an ortho-, para-director. Therefore, electrophilic substitution on this compound would be expected to occur at positions ortho and para to the amino group. However, the steric hindrance from the adjacent bromine atom might influence the regioselectivity of these reactions.

Cross-Coupling Reactions for Derivatization

The carbon-bromine bond in this compound provides a versatile site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the derivatization of the this compound scaffold. acs.org

Common Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl compounds. For instance, coupling with pyridine-4-boronic acid can introduce a pyridyl moiety onto the naphthalene ring. acs.orgnih.gov

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds. It involves the palladium-catalyzed reaction of the aryl bromide with a primary or secondary amine. acs.orgnih.gov This reaction allows for the introduction of various alkyl and aryl amine substituents at the 3-position of the naphthalene ring. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions. nih.govarkat-usa.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This provides a direct route to alkynyl-substituted naphthalenes, which are valuable intermediates for further transformations, including the synthesis of heterocycles. arkat-usa.orgchim.it

Heck Reaction: While less common for aryl bromides compared to iodides, the Heck reaction can be used to form carbon-carbon bonds by coupling with an alkene in the presence of a palladium catalyst and a base.

These cross-coupling reactions offer a modular approach to synthesize a diverse library of this compound derivatives with tailored electronic and steric properties.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, base | Biaryl compounds |

| Buchwald-Hartwig | Amine (primary or secondary) | Pd catalyst, phosphine ligand, base | Aryl amines |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted aromatics |

Cycloaddition Reactions of this compound Scaffolds

The naphthalene ring system of this compound can participate in cycloaddition reactions, although these are less common than reactions involving the amino and bromo substituents. The presence of the electron-donating amino group and the electron-withdrawing bromine atom can influence the dienophilic or dienic character of the naphthalene core.

Derivatives of this compound, particularly those where the amino or bromo group has been transformed into a more reactive moiety, can undergo cycloaddition reactions. For example, alkynyl derivatives synthesized via Sonogashira coupling can participate in [3+2] cycloaddition reactions with azides to form triazoles. chim.it These click-type reactions are highly efficient and atom-economical. researchgate.net

Furthermore, the naphthalene core itself can act as a diene in Diels-Alder reactions, although this typically requires high temperatures or the presence of highly reactive dienophiles. The regioselectivity of such reactions would be influenced by the substitution pattern on the naphthalene ring.

Transformations Involving the Naphthalene Core

The naphthalene core of this compound can undergo various transformations, although these often require more forcing conditions than reactions at the substituent positions.

Oxidation: The naphthalene ring can be oxidized to form naphthoquinones. smolecule.com For instance, reaction with strong oxidizing agents can lead to the formation of 1,4-naphthoquinone (B94277) derivatives. The presence of the amino and bromo substituents will influence the regioselectivity and feasibility of these oxidation reactions.

Reduction: Catalytic hydrogenation can reduce the naphthalene ring to form tetralin (1,2,3,4-tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. The conditions for these reductions can be controlled to achieve selective hydrogenation of one of the aromatic rings.

Ring Transformation Reactions: Under specific conditions, the naphthalene core can undergo ring-opening or ring-rearrangement reactions. These are generally less common and require specific reagents or photochemical conditions.

Mechanism-Based Studies of Reactions Involving this compound

The mechanisms of the reactions involving this compound are generally well-understood within the broader context of organic chemistry.

Nucleophilic Substitution at the Amino Group: As discussed, alkylation of the amino group typically proceeds via an SN2 mechanism. mnstate.edu Acylation follows a nucleophilic addition-elimination pathway at the carbonyl group.

Cross-Coupling Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied. The general catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki and Sonogashira): The organoboron or organocopper reagent transfers its organic group to the palladium(II) center. In Buchwald-Hartwig amination, this step involves the coordination of the amine and subsequent deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.

Potential challenges in the cross-coupling of substrates like 3-halo-2-aminopyridines, which are structurally similar to this compound, include chelation of the palladium catalyst by the adjacent amino group, which can hinder the reaction. nih.gov

Bucherer Reaction Mechanism: The mechanism of the Bucherer reaction is believed to involve the initial formation of a tetralone sulfonate intermediate. acs.org This is followed by amine condensation with the latent carbonyl group to form an iminium ion, which then tautomerizes to an enamine. The final step is rearomatization through the elimination of sodium bisulfite. acs.org

Cycloaddition Reactions: The mechanisms of cycloaddition reactions, such as the [3+2] cycloaddition of an azide (B81097) to an alkyne, are concerted pericyclic reactions. The regioselectivity is governed by the electronic and steric properties of the substituents on both the dipole (azide) and the dipolarophile (alkyne).

Applications of 3 Bromonaphthalen 2 Amine in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Reagent

3-Bromonaphthalen-2-amine serves as a critical bifunctional building block in organic synthesis. The presence of both a nucleophilic amino group and a bromine atom, which is susceptible to various coupling reactions, allows for sequential and site-selective modifications. This dual reactivity enables its use as both a synthetic intermediate and a direct reagent in the construction of more complex molecules.

The amino group can undergo standard transformations such as alkylation, acylation, and diazotization, providing a handle to introduce a variety of functional groups. Simultaneously, the bromine atom is an ideal site for transition metal-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Heck reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, thereby expanding the molecular framework. For instance, related bromonaphthalene derivatives are known to undergo nucleophilic substitution, oxidation to form naphthoquinones, and reduction reactions. This versatility makes it a sought-after precursor for creating libraries of substituted naphthalene (B1677914) derivatives for various research purposes.

Table 1: Key Reactions of this compound Functional Groups

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Amino Group (-NH₂) | N-Alkylation | Alkyl halides | Secondary/Tertiary Amines |

| Amino Group (-NH₂) | N-Acylation | Acyl chlorides, Anhydrides | Amides |

| Bromo Group (-Br) | Suzuki Coupling | Organoboron compounds, Pd catalyst | Aryl-substituted naphthalenes |

| Bromo Group (-Br) | Buchwald-Hartwig Amination | Amines, Pd catalyst | Diaminonaphthalenes |

Precursor for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.orgacgih.org They are of significant interest in materials science and electronics. This compound is an excellent starting material for the synthesis of larger, more complex PAHs. Through palladium-catalyzed annulation reactions, additional rings can be fused onto the naphthalene core. For example, a palladium-catalyzed cross-coupling reaction of a brominated PAH with cyclohexanone (B45756) can yield an α-arylated ketone, which can then be cyclized to produce PAHs with incorporated saturated rings. researchgate.net The strategic position of the functional groups on this compound allows for regioselective control during these ring-forming steps, enabling the synthesis of specifically designed PAH structures that would be difficult to access through other methods. researchgate.net These synthetic routes are crucial for developing novel materials with tailored electronic and photophysical properties.

Building Block for Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. sigmaaldrich.com this compound is a valuable building block for synthesizing fused heterocyclic systems. The amino and bromo functionalities can be used in cyclization reactions to form new rings containing nitrogen, sulfur, or oxygen. For instance, a related compound, 6-bromonaphthalen-2-amine, has been used to synthesize 7-bromo-2-phenylnaphtho[2,1-d]thiazole, a sulfur-containing heterocyclic system, in a one-pot operation. acs.org This type of transformation highlights the utility of bromo-amino naphthalenes in constructing complex heteroaromatic structures, which are often key scaffolds in pharmacologically active molecules and functional organic materials. chemscene.comambeed.com

Synthesis of Optoelectronic Materials

The naphthalene core of this compound is a component of many "push-pull" chromophores, which are molecules with an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated system. nih.gov This architecture gives rise to interesting optical and electronic properties, making them suitable for applications in optoelectronic devices. nih.gov By modifying the amino group (donor) and using the bromo group as a handle to attach an acceptor moiety via cross-coupling, this compound can be converted into D-π-A dyes. nih.gov These dyes are investigated for use in photonic devices and as fluorescent probes. nih.govacs.org For example, derivatives have been incorporated into room temperature phosphorescent liquid crystalline polymers, which have potential applications in advanced optoelectronics and flexible optical waveguides. researchgate.net

Development of Molecular Probes and Imaging Agents

The structural framework of this compound is central to the development of specialized molecules used as probes and imaging agents in biomedical research.

A significant application of this compound is in the synthesis of molecular probes for studying neurodegenerative diseases like Alzheimer's disease (AD). nih.gov Alzheimer's is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. nih.gov Derivatives of 2-aminonaphthalene are key components of probes designed to bind to these protein aggregates. nih.gov

One of the most well-known examples is FDDNP (2-(1-(6-((2-fluoroethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile), a molecular probe used for the in vivo imaging of Aβ plaques and neurofibrillary tangles. nih.govacs.org this compound serves as a key precursor for creating analogs of FDDNP. Researchers synthesize these analogs to improve binding affinity, selectivity, and imaging properties. nih.gov Another family of probes, based on the amino naphthalenyl-2-cyano-acrylate (ANCA) motif, has been developed to fluorescently stain amyloid deposits in human brain tissue from AD patients. nih.gov The synthesis of these probes often relies on the versatile reactivity of the bromo-amino naphthalene scaffold to introduce different functional groups that tune the probe's properties. nih.gov

Table 2: Examples of Naphthalene-Based Probes for Neurodegenerative Disease Research

| Probe Family | Target | Application | Precursor Relationship | Citation |

|---|---|---|---|---|

| FDDNP Analogs | Amyloid-β plaques, Tau tangles | In vivo imaging (PET) | Core scaffold derived from 2-aminonaphthalene structures | nih.govacs.org |

Positron Emission Tomography (PET) is a noninvasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides to visualize and quantify biological processes in vivo. nih.govmdpi.com Molecular probes designed for neurodegenerative disease research, such as FDDNP analogs, are often intended for use with PET. nih.gov To be used in PET, these molecules must be radiolabeled, typically with isotopes like Fluorine-18 ([¹⁸F]) or Carbon-11 ([¹¹C]). rsc.orgmdpi.com

The synthesis of these probes from precursors like this compound is designed to include a functional group, such as a hydroxyl or a leaving group, that can be readily used for the radiolabeling step. nih.gov For instance, a hydroxyl group can be introduced into the molecule, which then serves as the reaction site for introducing the [¹⁸F] isotope. nih.gov This strategic design allows for the efficient late-stage radiolabeling of the probe just before its use in PET imaging, which is crucial given the short half-lives of many PET isotopes. mdpi.com

Precursors for Bioactive Molecules

This compound serves as a key intermediate in the synthesis of fused heterocyclic compounds with recognized biological importance. The presence of the amino group provides a nucleophilic center for cyclization reactions, while the bromine atom offers a site for further functionalization or can direct ring-closure reactions.

A significant application is the synthesis of benzoindoles, which are core structures in many pharmacologically active compounds. Research has demonstrated that ethyl (3-bromonaphthalen-2-yl)carbamate, a direct derivative of this compound, can be converted into 1H-benzo[f]indole. chim.it This transformation is typically induced by a base, such as sodium ethoxide, which facilitates an intramolecular cyclization process. chim.it The resulting benzo[f]indole scaffold is a sought-after framework in medicinal chemistry.

While direct examples using this compound are specific, the broader class of bromo-substituted aminonaphthalenes is widely employed for creating bioactive molecules. For instance, related isomers are used as precursors for 2-amino-1,3-thiazines, a class of compounds known for a range of biological activities including antimicrobial and anti-inflammatory properties. rsc.org This highlights the general utility of the bromonaphthylamine framework as a starting point for complex, biologically relevant molecules.

| Precursor | Reaction Type | Resulting Bioactive Core | Significance |

|---|---|---|---|

| Ethyl (3-bromonaphthalen-2-yl)carbamate | Base-induced Intramolecular Cyclization | 1H-benzo[f]indole | Core structure in various pharmacologically active agents. chim.it |

| Bromo-substituted Acetylnaphthalene (related isomer) | Condensation with Thiourea | 2-Amino-1,3-thiazine | Class of compounds with known antimicrobial and anti-inflammatory activities. rsc.org |

Synthesis of Organometallic Compounds (e.g., Organotellurium and Organomercury)

The synthesis of organotellurium and organomercury compounds often utilizes aromatic amines as starting materials. While extensive research has been conducted on isomers like 4-bromonaphthalen-1-amine, the principles are applicable to the broader class of bromonaphthylamines. researchgate.net The common strategy involves a two-step process: mercuration followed by transmetallation. researchgate.netekb.eg

In the first step, the aromatic amine reacts with a mercury(II) salt, such as mercury(II) acetate (B1210297), in an electrophilic substitution reaction to form a stable organomercury intermediate, typically an arylmercury(II) chloride. researchgate.netlibretexts.org This intermediate is then subjected to a transmetallation reaction with a tellurium halide, most commonly tellurium tetrabromide (TeBr₄). researchgate.netresearchgate.net This step replaces the mercury moiety with a tellurium-containing group, yielding an aryltellurium(IV) trihalide.

These organotellurium compounds are valuable intermediates themselves. For example, aryltellurium(IV) trihalides can be reduced using agents like hydrazine (B178648) hydrate (B1144303) to form diaryl ditellurides or reacted with other organomercury compounds to create unsymmetrical diaryltellurium(IV) dihalides. researchgate.net This pathway provides access to a diverse range of organotellurium structures that are of interest in materials science and as reagents in further organic transformations. researchgate.netnih.gov

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Bromonaphthalen-1-amine (Isomer Example) | 1. Hg(CH₃COO)₂ 2. NaCl(aq) | (1-Amino-4-bromonaphthalen-2-yl)mercury(II) chloride | Mercuration researchgate.net |

| 2 | (1-Amino-4-bromonaphthalen-2-yl)mercury(II) chloride | TeBr₄ | 4-Bromo-2-(tribromo-λ⁴-tellanyl)naphthalen-1-amine | Transmetallation researchgate.net |

| 3 (Optional) | 4-Bromo-2-(tribromo-λ⁴-tellanyl)naphthalen-1-amine | Hydrazine hydrate | Bis(1-amino-4-bromonaphthalen-2-yl) ditelluride | Reduction researchgate.net |

Computational and Theoretical Investigations of 3 Bromonaphthalen 2 Amine and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of naphthalenic compounds. It is used to analyze electronic structures, elucidate reaction mechanisms, and understand molecular orbitals. researchgate.netresearchgate.net DFT calculations, often paired with various basis sets, provide a robust framework for predicting the behavior of these molecules. researchgate.netresearchgate.net For instance, studies on related brominated naphthalene (B1677914) derivatives have utilized DFT to explore their structural and spectroscopic properties. researchgate.net

Reaction Pathway Elucidation

Computational methods, particularly DFT, are pivotal in mapping out the potential energy surfaces of chemical reactions, thereby elucidating their pathways. rhhz.net For example, DFT simulations have been used to understand the mechanism of cross-coupling reactions involving aryl bromides and amines, revealing the energy barriers and thermodynamic favorability of different pathways. nih.gov These calculations can determine the activation energies and transition states, providing a detailed picture of how reactions proceed. nih.gov In the context of forming biaryl compounds, DFT has been employed to understand the catalytic cycle and the factors controlling enantioselectivity in reactions involving bromoarenes. chinesechemsoc.org

Molecular Orbital Analysis (e.g., Frontier Orbitals)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies. researchgate.netresearchgate.net The energies and spatial distributions of these orbitals are fundamental to a molecule's chemical reactivity and its electronic properties. For instance, in aminonaphthoquinone derivatives, the HOMO is often characterized by a significant π-character spread across the molecule, while the LUMO may exhibit more σ-character. espublisher.com The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. researchgate.net DFT calculations have been used to investigate the HOMO-LUMO gap in various substituted naphthalenes, showing how different functional groups affect this energy gap. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein. nih.govresearchgate.net These methods are essential in drug discovery and materials science for predicting binding affinities and understanding intermolecular interactions. nih.govresearchgate.net

Ligand-Protein Interaction Predictions

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a protein, as well as the strength of the interaction. researchgate.net This information is crucial for designing new therapeutic agents. For example, docking studies have been used to understand the interactions between various small molecules and their protein targets, helping to explain experimental observations and guide the design of more potent inhibitors. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net The binding energies calculated from these simulations can be correlated with experimental data, such as IC₅₀ values, to validate the models. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. iiarjournals.orgnih.govresearchgate.net By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogs, researchers can identify the key structural features responsible for its biological effects. iiarjournals.orgnih.govresearchgate.net Computational methods can play a significant role in SAR studies by predicting the activity of virtual compounds, thereby prioritizing synthetic efforts. For instance, SAR studies on various heterocyclic compounds have led to the identification of potent inhibitors for specific biological targets. nih.gov The insights gained from SAR are used to design new molecules with improved potency and selectivity. iiarjournals.orgrsc.org

Spectroscopic Data Interpretation through Computational Chemistry

Computational chemistry serves as a powerful tool to augment experimental spectroscopic data, providing deeper insights into the molecular structure and properties of 3-Bromonaphthalen-2-amine and its derivatives. By employing theoretical models, it is possible to predict and interpret various spectroscopic features, aiding in the comprehensive characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the ¹H and ¹³C NMR chemical shifts of this compound and its derivatives. uni-bonn.deresearchgate.net These predictions are crucial for the structural elucidation and verification of synthesized compounds. frontiersin.org The accuracy of these predictions depends on the chosen functional and basis set, with hybrid functionals often providing results in good agreement with experimental data. uni-bonn.de

For instance, in derivatives of 6-bromo-naphthalen-2-amine, the chemical shifts are influenced by the nature and position of substituents. nih.govacs.org DFT calculations can model these influences, helping to assign specific peaks to the corresponding nuclei in the molecule. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR chemical shifts. niscpr.res.in Machine learning-based correction methods are also being developed to further enhance the accuracy of DFT-based NMR predictions. uni-bonn.de

A theoretical study on mono-substituted naphthalenes, including an amino-substituted derivative, demonstrated the sensitivity of chemical shifts to the substituent's nature and position. researchgate.net The calculated ¹H and ¹³C NMR chemical shifts for various derivatives of naphthalen-2-amine show distinct patterns that can be correlated with their electronic structures. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: The following data is illustrative and based on general principles of computational NMR prediction for similar aromatic amines. Actual values would require specific DFT calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 128.5 |

| C2 | - | 145.0 |

| C3 | - | 115.0 |

| C4 | 7.80 | 129.0 |

| C5 | 7.40 | 126.0 |

| C6 | 7.30 | 127.5 |

| C7 | 7.60 | 129.5 |

| C8 | 7.90 | 124.0 |

| C4a | - | 128.0 |

| C8a | - | 134.0 |

| N-H | 4.50 | - |

Vibrational Spectroscopy (IR) Analysis

Computational vibrational analysis, typically performed using DFT, is a key method for interpreting the infrared (IR) spectra of this compound and its derivatives. numberanalytics.comresearchgate.net These calculations predict the vibrational frequencies and intensities of the normal modes of a molecule, which correspond to the peaks observed in an experimental IR spectrum. diva-portal.org This allows for the assignment of specific absorption bands to the stretching, bending, and other vibrational motions of the molecule's functional groups. numberanalytics.com

For aromatic amines, characteristic vibrational modes include the N-H stretching vibrations, which are sensitive to hydrogen bonding, and the C-N stretching vibrations. cdnsciencepub.com In the case of this compound, the calculations would also predict the C-Br stretching frequency. For example, in 4-Bromonaphthalen-2-amine, the C-Br bond stretch is identified around 600 cm⁻¹. Similarly, for 2-amino-3-bromonaphthalene-1,4-dione (B11864519), characteristic C=O stretching vibrations are observed. espublisher.com

The comparison between theoretical and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions. researchgate.net DFT calculations at the B3LYP level of theory with appropriate basis sets have been shown to provide good agreement with experimental IR spectra for related naphthalene derivatives. tsijournals.comresearchgate.net

Table 2: Predicted vs. Experimental IR Frequencies for a Derivative, 6-Bromo-N,N-diisobutylnaphthalen-2-amine nih.govacs.org

| Vibrational Mode | Experimental Frequency (cm⁻¹) |

| N-H Stretch (if primary/secondary) | ~3400-3300 |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | 2955 (s), 2865 (s) |

| C=C Aromatic Ring Stretch | 1626 (s), 1587 (s) |

| C-N Stretch | 1308 (m) |

| C-Br Stretch | ~700-500 |

Note: This table is based on data for a derivative and illustrates the types of vibrations analyzed. 's' denotes a strong peak and 'm' a medium peak.

Mass Spectrometry Fragmentation Analysis

Computational chemistry can be employed to predict and understand the fragmentation patterns observed in the mass spectra of this compound and its derivatives. researchgate.net While experimental mass spectrometry provides the mass-to-charge ratio of the molecular ion and its fragments, theoretical calculations can elucidate the likely fragmentation pathways. youtube.com

For aromatic compounds like naphthalene derivatives, the molecular ion peak is typically strong due to the stability of the aromatic system. libretexts.orglibretexts.org Fragmentation often involves the loss of substituents or cleavage of the rings. In the case of this compound, common fragmentation pathways would likely involve the loss of the bromine atom (Br•) or the amino group (-NH₂). The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Theoretical calculations can model the energies of different potential fragment ions, helping to predict which fragmentation pathways are most favorable. researchgate.net This can aid in the interpretation of complex mass spectra and confirm the structure of the parent molecule. For instance, studies on the fragmentation of naphthalene itself show complex patterns that are dependent on the ionization energy. researchgate.net

Table 3: Plausible Mass Spectrometry Fragments for this compound Note: This table presents hypothetical fragments based on common fragmentation patterns of brominated aromatic amines.

| Fragment | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| [M]⁺ | [C₁₀H₈BrN]⁺ | 221 | 223 |

| [M-Br]⁺ | [C₁₀H₈N]⁺ | 142 | - |

| [M-NH₂]⁺ | [C₁₀H₇Br]⁺ | 206 | 208 |

| [C₁₀H₇]⁺ | Naphthyl cation | 127 | - |

UV-Visible Spectroscopy and Optical Property Simulations

Time-dependent density functional theory (TD-DFT) is a primary computational method for simulating the UV-Visible absorption spectra and other optical properties of molecules like this compound. frontiersin.orgarxiv.org These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions, such as π → π* and n → π* transitions. rsc.org

The electronic structure of this compound, with its electron-donating amino group and the naphthalene π-system, suggests the presence of intramolecular charge transfer (ICT) character in its electronic transitions. Computational analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insight into these transitions. For similar naphthalen-2-amine derivatives, the HOMO is often localized on the amino group and the naphthalene ring, while the LUMO is distributed over the aromatic system.

Simulations can also predict how the absorption spectrum changes with different substituents or in different solvent environments. rsc.orgresearchgate.net For example, TD-DFT calculations have been used to explore the optical properties of various naphthalene derivatives, showing how substituents affect the electronic transitions. tandfonline.comresearchgate.net These theoretical predictions are invaluable for designing molecules with specific optical properties, for instance, for use as fluorescent dyes. nih.gov

Table 4: Predicted UV-Visible Absorption Data for Naphthalen-2-amine Derivatives (Illustrative) Note: The following data is based on computational studies of related N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives and serves as an example. rsc.org

| Compound | Predicted λ_max (nm) (Method) | Major Transition |

| H101 | 398 (TD-BMK/6-31g(d)) | HOMO → LUMO |

| CP1 | 372 (TD-BMK/6-31g(d)) | HOMO → LUMO |

| CP2 | 365 (TD-BMK/6-31g(d)) | HOMO → LUMO |

Characterization and Spectroscopic Analysis of 3 Bromonaphthalen 2 Amine and Its Synthesized Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise structure of a compound can be elucidated. For 3-Bromonaphthalen-2-amine and its derivatives, both ¹H and ¹³C NMR are fundamental for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of this compound and its analogues reveals characteristic signals for the aromatic protons on the naphthalene (B1677914) core and protons of any substituent groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, in a study of various substituted naphthalen-2-amines, the aromatic protons typically resonate in the region of δ 6.7-8.6 ppm. isca.meacs.org The presence of the bromine atom and the amino group on the naphthalene ring in this compound will specifically influence the chemical shifts of the adjacent protons.

In synthesized analogues, the chemical shifts of the naphthalene protons can be further altered by the nature of the substituents. For example, the synthesis of N,N-dialkylated derivatives of 6-bromonaphthalen-2-amine showed distinct signals for the alkyl protons, in addition to the aromatic signals. acs.org

Table 1: Selected ¹H NMR Data for this compound Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

|---|---|---|

| 1-(6-Bromo-2-naphthyl)pyrrolidine | CDCl₃ | δ 7.81 (s, 1H), 7.59 (d, J = 8.8 Hz, 1H), 7.49 (d, J = 8.3 Hz, 1H), 7.39 (dd, J = 8.8, 2.0 Hz, 1H), 6.99 (dd, J = 8.8, 2.0 Hz, 1H), 6.70 (s, 1H), 3.39 (t, J = 6.5 Hz, 4H), 2.06 (t, J = 6.5 Hz, 4H). acs.org |

| 1-Methyl-4-(6-(pyrrolidin-1-yl)naphthalen-2-yl)pyridinium Iodide | (CD₃)₂CO | δ 9.04 (d, J = 7.0 Hz, 2H), 8.60 (s, 1H), 8.58 (d, J = 7.0 Hz, 2H), 7.98 (dd, J = 8.8, 2.0 Hz, 1H), 7.92 (d, J = 9.0 Hz, 1H), 7.82 (d, J = 9.0 Hz, 1H), 7.17 (dd, J = 9.0, 2.5 Hz, 1H), 6.87 (d, J = 2.5 Hz, 1H), 4.56 (s, 3H), 3.48 (t, J = 4.5 Hz, 4H), 2.08 (t, J = 4.5 Hz, 4H). acs.org |

| 2-amino-4-(2-bromonaphthalen-6-yl)-6-(p-tolyl)-6H-1,3-thiazine | - | δ 5.28 (broad s, 2H, NH₂), 8.01 (s, 1H), 8.02 (s, 1H), 7.28-8.55 (m, 10H, Ar-H), 2.38 (s, 3H, Ar-CH₃). isca.me |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound and its analogues gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. For substituted naphthalenes, the carbon atoms of the aromatic rings typically appear in the range of δ 100-150 ppm. isca.meespublisher.com The carbon atom attached to the bromine (C-3) and the carbon atom attached to the amino group (C-2) in this compound would exhibit characteristic chemical shifts due to the electronegativity and electron-donating nature of these substituents, respectively.

For example, in a study of 2-amino-3-bromonaphthalene-1,4-dione (B11864519), the carbon signals for the naphthalene moiety were clearly identified. researchgate.net Similarly, the ¹³C NMR spectra of synthesized analogues of this compound would show signals corresponding to the naphthalene core as well as any additional carbon atoms from the substituents. isca.mersc.org

Table 2: Selected ¹³C NMR Data for this compound Analogues

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 2-amino-4-(2-bromonaphthalen-6-yl)-6-phenyl-6H-1,3-thiazine | - | 45.01 (C-6), 106.60 (C-5), 134.80 (C-4), 167.77 (C-NH₂), 122.85-134.73 (Ar-C). isca.me |

| 2-amino-4-(2-bromonaphthalen-6-yl)-6-(p-tolyl)-6H-1,3-thiazine | - | 52.00 (C-6), 104.15 (C-5), 135.54 (C-4), 166.33 (C-NH₂), 121.24-135.36 (Ar-C), 21.44 (Ar-CH₃). isca.me |

| A substituted N-(naphthalen-2-yl)acetamide analogue | CDCl₃ | δ 171.79, 153.09, 137.60, 132.99, 129.13, 128.95, 127.92, 126.23, 126.15, 117.80, 109.28, 64.80, 35.72, 31.19, 28.83, 28.46, 25.77, 21.00. rsc.org |

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals. HSQC correlates the signals of directly bonded ¹H and ¹³C nuclei. This is particularly useful for complex molecules like substituted naphthalenes where the one-dimensional spectra can be crowded. The use of HSQC has been reported in the characterization of related brominated naphthalene derivatives, aiding in the definitive assignment of the NMR data. espublisher.comrsc.org For this compound and its analogues, an HSQC experiment would provide clear correlations between each proton and the carbon it is attached to, confirming the connectivity within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, characteristic IR absorption bands are expected for the N-H bonds of the primary amine and the C-N and C-Br bonds.

Primary amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com The N-H bending vibration is usually observed around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com The C-Br stretching vibration is expected to appear at lower wavenumbers. In the IR spectrum of 1-(6-bromo-2-naphthyl)pyrrolidine, a synthesized analogue, characteristic peaks were observed that confirmed the presence of the naphthalene ring and the pyrrolidine (B122466) moiety. acs.org

Table 3: Characteristic IR Absorption Bands for this compound and its Analogues

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Primary Amine) | Stretch | 3500-3300 (two bands) orgchemboulder.com |

| N-H | Bend | 1650-1580 orgchemboulder.com |

| C-N (Aromatic Amine) | Stretch | 1335-1250 orgchemboulder.com |

| C-H (Aromatic) | Stretch | ~3100-3000 |

| C=C (Aromatic) | Stretch | ~1600 and ~1475 |

| C-Br | Stretch | Lower wavenumber region |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M and M+2) of similar intensity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a powerful tool for confirming the molecular formula of a newly synthesized compound. HRMS data has been reported for numerous analogues of brominated naphthalen-2-amines, where the experimentally determined mass is compared to the calculated mass for the proposed formula, typically with a very small error margin. rsc.org For this compound, with a molecular formula of C₁₀H₈BrN, the expected exact mass would be 220.9840. alfa-chemistry.com

Table 4: HRMS Data for Selected this compound Analogues

| Compound | Ionization Mode | Calculated Mass (M+H⁺) | Found Mass (M+H⁺) | Reference |

|---|---|---|---|---|

| A substituted naphthalen-2-amine analogue | ESI | 276.13829 | 276.13801 | rsc.org |

| Another substituted naphthalen-2-amine analogue | ESI | 230.11756 | 230.11738 | rsc.org |

| A third substituted naphthalen-2-amine analogue | ESI | 242.15394 | 242.15384 | rsc.org |

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique used for determining the molecular weight of compounds with high precision. metwarebio.com This method involves co-crystallizing an analyte with a light-absorbing matrix. A pulsed laser irradiates the mixture, causing the desorption and soft ionization of the analyte molecules, which preserves their structural integrity. metwarebio.com The resulting ions are accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to reach the detector. metwarebio.com This technique is particularly valuable for confirming the identity of synthesized compounds by verifying their molecular mass.

While specific MALDI-TOF data for this compound was not detailed in the reviewed literature, other mass spectrometry methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Ionization-Mass Spectrometry (EI-MS), have been employed to characterize its analogues. These techniques similarly provide crucial m/z data for structural confirmation. For instance, various benzimidazole (B57391) and naphthol derivatives of naphthalen-2-amine have been successfully characterized, with their molecular ion peaks confirming their proposed structures. arabjchem.orgorientjchem.org

| Compound Name | Molecular Formula | Mass Spectrometry Data (m/z) | Reference |

| 3-(1H-benzo[d]imidazole-2-yl)naphthalen-2-amine | C₂₁H₁₅N₅O₃ | 260.36 (M⁺) | arabjchem.org |

| 3-(6-methyl-1H-benzo[d]imidazole-2-yl)naphthalen-2-amine | C₂₁H₁₅N₅O₃ | 272.48 (M⁺) | arabjchem.org |

| 3-(1H-benzimidazol-2-yl)-N-(2-nitrobenzylidene)naphthalen-2-amine | C₂₁H₁₅N₅O₃ | 392.46 (M⁺) | arabjchem.org |

| 3-(5-methyl-1H-benzimidazol-2-yl)-N-(2-chlorobenzylidene)naphthalen-2-amine | C₂₁H₁₅N₅O₃ | 396.02 (M⁺) | arabjchem.org |

| N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl) | C₁₉H₂₀N₂O | 292.07 (M⁺) | orientjchem.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical method used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one. libretexts.org In compounds with conjugated π-systems, such as the naphthalene core, these are typically π → π* transitions. researchgate.net The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore—the part of the molecule responsible for absorbing light. vscht.cz

The UV-Vis spectra of naphthalen-2-amine derivatives exhibit characteristic absorption bands. For example, the spectrum for (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine shows absorption maxima (λmax) at 240 nm, 279 nm, and 317 nm. itera.ac.id In other derivatives, absorption bands around 415 nm and 440 nm are attributed to the naphthalene moiety itself. researchgate.net The electronic absorption spectra of naphthalimide derivatives show a broad absorption band in the visible range, with one example located at 402 nm, which is assignable to a π-π* transition of the naphthalimide moiety. researchgate.net These values are crucial for confirming the presence of the naphthalene chromophore and understanding the electronic properties of its analogues.

X-ray Crystallography for Molecular Structure Elucidation

While the crystal structure for this compound itself is not detailed in the provided search results, structures for several complex analogues have been determined. For example, the structure of 2-amino-3-bromonaphthalene-1,4-dione has been established through single-crystal X-ray diffraction. espublisher.comespublisher.com Similarly, detailed crystallographic data has been reported for other derivatives, such as N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide and (E)-6-morpholino-2-(4-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one, confirming their molecular connectivity and stereochemistry. scilit.commdpi.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage composition of a pure chemical compound. It is a cornerstone of chemical characterization, providing experimental verification of a compound's empirical and molecular formula. The process involves combusting a small, precisely weighed sample and quantifying the resulting combustion products (such as CO₂, H₂O, and N₂) to determine the percentage of carbon (C), hydrogen (H), and nitrogen (N).